molecular formula C45H44N6O3 B061933 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester CAS No. 189400-21-3

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester

Cat. No. B061933
M. Wt: 716.9 g/mol
InChI Key: TZQDBKJBKJIHPR-UHFFFAOYSA-N
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Description

This compound is related to a class of substances that function as angiotensin II receptor antagonists. Such molecules are synthesized to explore their biological activities, particularly their ability to inhibit the angiotensin II-induced pressor response, which is a key factor in the regulation of blood pressure (Yanagisawa et al., 1996).

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from basic building blocks like butanoic acid and o-phenylenediamine, followed by condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction. The process yields key intermediates such as ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, which is critical in the production of Olmesartan, a potent antihypertensive drug (Shen Zheng-rong, 2007).

Molecular Structure Analysis

The structure and properties of related compounds have been thoroughly investigated, including the identification of impurities during synthesis. These studies contribute to understanding the molecular framework and optimization of synthesis protocols (G. Venkannaa et al., 2015).

Scientific Research Applications

Improved Synthesis

Mu Zi-qi (2012) discusses an improved synthetic method for 4-(1-hydroxy-1-methyl-ethyl)-2-propyl-1-[2'-(triphenylmethyl tetrazole-5-yl)biphenyl-4-methyl]imidazole-5-carboxylic acid ethyl ester, achieving a 55% yield. This research contributes to the efficient synthesis of this compound (Mu Zi-qi, 2012).

Synthesis and Biological Activities

H. Yanagisawa et al. (1996) prepared a series of imidazole-5-carboxylic acids, including the one , evaluating their antagonistic activities to the angiotensin II (AII) receptor. This compound showed promising results as an AII receptor antagonist (H. Yanagisawa et al., 1996).

Synthesis and Properties of Copper(II) Complexes

A. Banerjee et al. (2013) reported on the synthesis and properties of complexes involving 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester, a related compound, demonstrating its potential applications in coordination chemistry and material science (A. Banerjee et al., 2013).

Novel Synthesis Approaches

Yu Xin-hong (2005) developed a novel synthesis of an angiotensin II receptor antagonist using this compound as a key intermediate. The method improved the overall yield and practicality of synthesis (Yu Xin-hong, 2005).

Identification of Impurities

G. Venkannaa et al. (2015) identified several impurities in the synthesis of this compound, contributing to the understanding of its synthesis process and quality control (G. Venkannaa et al., 2015).

Crystal Structure Analysis

Zhengyi Li et al. (2015) conducted crystal structure analysis of a related compound, azilsartan methyl ester, which provides insight into the molecular structure and potential interactions of similar compounds (Zhengyi Li et al., 2015).

Synthesis for Gas Chromatographic Methods

A. K. Anisuzzaman et al. (2000) synthesized derivatives of this compound to develop efficient gas chromatographic methods for analyzing imidazolinone herbicides, showcasing its application in analytical chemistry (A. K. Anisuzzaman et al., 2000).

properties

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQDBKJBKJIHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597607
Record name Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester

CAS RN

144690-33-5, 189400-21-3
Record name Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144690-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

48 mg of sodium hydride (as a 55% w/w dispersion in mineral oil) were added to a solution of 0.26 g of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (prepared as described in Preparation 9) in 5 ml of N,N-dimethylformamide, and the resulting mixture was stirred at room temperature for 30 minutes. A solution of 0.72 g of 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in 5 ml of N,N-dimethylformamide was then added, and the reaction mixture was stirred at room temperature for 2 hours and then at 60° C. for 4 hours. At the end of this time, it was dissolved in ethyl acetate and the solution was washed three times with water. The solution was then dried over anhydrous sodium sulfate, after which it was freed from the solvent by distillation. The residue was purified by column chromatography through silica gel, using a 1:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.62 g of the title compound as an amorphous solid. This was crystallized from diisopropyl ether, to give the title compound as crystals, melting at 167°-168° C. (with decomposition).
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester (100 g), N-(triphenylmethyl)-5-(4′-bromomethyl biphenyl-2-yl)tetrazole (250 g), potassium carbonate (170 g) & tetra butyl ammonium bromide (15 g) in acetone (2.5 L) were refluxed for 10-16 hours. Progress of reaction was monitor by HPLC. After completion of reaction, reaction mass was cooled and filtered to remove the salts. Inorganic salts were washed with acetone (300 mL). Acetone from combine the filtrate and washings was distilled. The residue obtained was crystallized in acetonitrile to get ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(trityltetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylate (280 g).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One

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